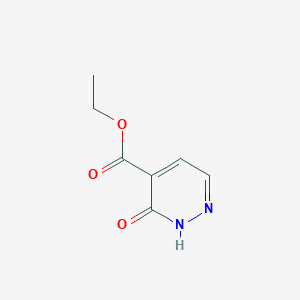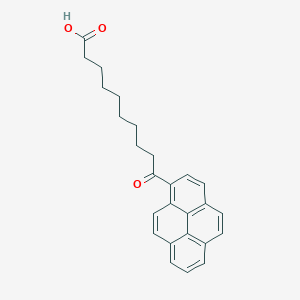
10-Oxo-10-pyren-1-yldecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Oxo-10-pyren-1-yldecanoic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon that has been widely studied for its potential applications in various fields. The synthesis of 10-Oxo-10-pyren-1-yldecanoic acid has been studied extensively, and its mechanism of action, biochemical and physiological effects, and potential applications have been explored in detail.
Wirkmechanismus
The mechanism of action of 10-Oxo-10-pyren-1-yldecanoic acid is not fully understood. However, it is believed that the compound interacts with various biomolecules, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and van der Waals forces. This interaction leads to changes in the fluorescence properties of the compound, which can be used to study the properties of the biomolecules.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 10-Oxo-10-pyren-1-yldecanoic acid have been studied in various biological systems. The compound has been shown to interact with proteins, nucleic acids, and other biomolecules, leading to changes in their properties. Additionally, the compound has been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 10-Oxo-10-pyren-1-yldecanoic acid is its strong fluorescence properties, which make it ideal for use as a fluorescent probe in various biological and chemical systems. Additionally, the compound is relatively easy to synthesize and purify, making it suitable for large-scale production. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 10-Oxo-10-pyren-1-yldecanoic acid. One area of research is the development of new synthesis methods that can yield higher purity and yield of the compound. Additionally, the compound's potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease, are being explored. Finally, the use of the compound as a fluorescent probe in various biological and chemical systems is an area of active research, with the potential for new applications and discoveries.
Synthesemethoden
The synthesis of 10-Oxo-10-pyren-1-yldecanoic acid involves the reaction of pyrene with decanoic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to the final product. The synthesis of 10-Oxo-10-pyren-1-yldecanoic acid has been optimized to yield high purity and yield, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
10-Oxo-10-pyren-1-yldecanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of fluorescence spectroscopy. The compound exhibits strong fluorescence properties, making it ideal for use as a fluorescent probe in various biological and chemical systems.
Eigenschaften
IUPAC Name |
10-oxo-10-pyren-1-yldecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O3/c27-23(10-5-3-1-2-4-6-11-24(28)29)21-16-14-20-13-12-18-8-7-9-19-15-17-22(21)26(20)25(18)19/h7-9,12-17H,1-6,10-11H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTYFASKKGDQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396174 |
Source


|
| Record name | 10-oxo-10-pyren-1-yldecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Oxo-10-pyren-1-yldecanoic acid | |
CAS RN |
104180-30-5 |
Source


|
| Record name | 10-oxo-10-pyren-1-yldecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

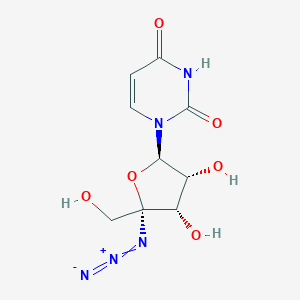
![1-Oxa-2-azaspiro[2.5]octane](/img/structure/B190058.png)
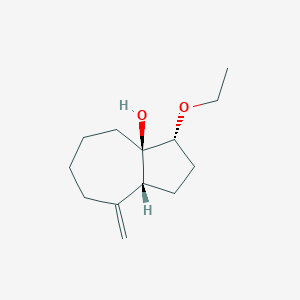
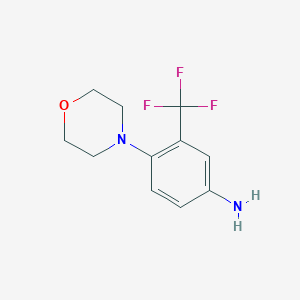
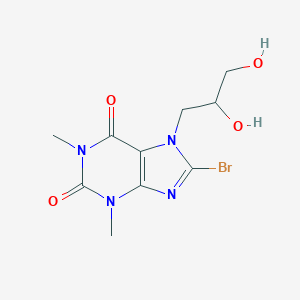
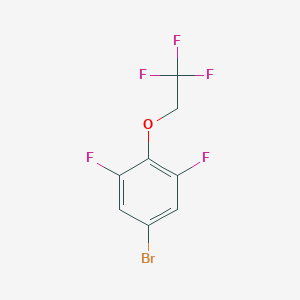
![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)
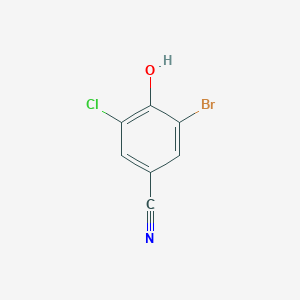
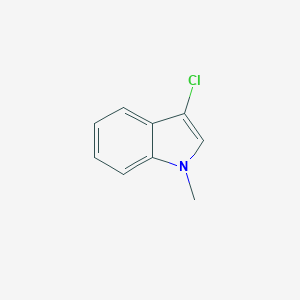



![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)
